molecular formula C10H8N2O2 B2495219 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde CAS No. 2377035-07-7

2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2495219
CAS No.: 2377035-07-7
M. Wt: 188.186
InChI Key: GKFXAWBSICRZHX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde (CAS 2377035-07-7) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry. This compound features a benzaldehyde core strategically substituted with an electron-withdrawing pyrazole ring and an ortho-hydroxy group, which allows it to serve as a versatile precursor for synthesizing diverse and complex molecular architectures . Its primary research value lies in its role as a key synthon for constructing pyrazoline and other heterocyclic scaffolds . Pyrazoline derivatives are extensively investigated for their wide spectrum of biological activities, including potent anti-inflammatory , antimicrobial (against both Gram-negative and Gram-positive bacteria), and antitumor effects . The presence of both aldehyde and hydroxy groups facilitates further chemical modifications, making it invaluable for structure-activity relationship (SAR) studies and the development of new pharmacologically active compounds . This product is strictly for Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-hydroxy-5-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-8-6-9(2-3-10(8)14)12-5-1-4-11-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXAWBSICRZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with 1H-pyrazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: 2-Hydroxy-5-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-Hydroxy-5-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: 2-Chloro-5-(1H-pyrazol-1-yl)benzaldehyde.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications
2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde has been studied for its potential therapeutic effects, particularly in the treatment of sickle cell disease. It acts by binding to hemoglobin, thereby increasing its oxygen affinity, which is crucial for alleviating symptoms associated with this condition . The compound has been included in patent applications aimed at developing effective dosing regimens for patients suffering from sickle cell disease, indicating its significance in clinical settings .

Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, studies have synthesized novel pyrazole derivatives that demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural characteristics of this compound may contribute to its potential as a scaffold for developing new antimicrobial agents.

Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on cancer cell lines. These compounds have shown promise as inhibitors of tumor growth, making them candidates for further investigation in cancer therapy . The ability to modify the pyrazole structure allows researchers to tailor its biological activity, enhancing its therapeutic potential.

Material Science

Synthesis of Novel Materials
The compound is also utilized in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer systems can lead to improved performance characteristics, making it valuable in material science applications .

Case Studies

Study Focus Findings
Ramos et al. (2015)Sickle Cell DiseaseDemonstrated that the compound increases hemoglobin's oxygen affinity, beneficial for treating sickle cell disease .
Orient Journal of Chemistry (2024)Antimicrobial ActivityReported synthesis of pyrazole derivatives with significant antibacterial effects against common pathogens .
PMC (2021)Antiproliferative ActivityFound that certain derivatives inhibit tumor cell proliferation effectively, suggesting potential in cancer treatment .

Mechanism of Action

The mechanism by which 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and pyrazolyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-(1H-Pyrazol-1-yl)benzaldehyde
  • Properties :
    • Molecular weight : 158.15 g/mol (C₁₀H₈N₂O).
    • Melting point : 82–83°C .
    • Solubility : Insoluble in water .
  • Comparison : The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity compared to the target compound. This difference may lower solubility in polar solvents but enhance lipid membrane permeability .
2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
  • Structure : Methylated pyrazole at position 2 of benzaldehyde.
  • Properties :
    • Molecular weight : 186.21 g/mol (C₁₁H₁₀N₂O).
  • Positional isomerism (pyrazole at position 2 vs. 5) alters steric interactions in coordination complexes .

Functional Group Modifications

2-Hydroxy-6-((2-(1-Isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde
  • Structure : Pyrazole linked to a pyridine ring, with a hydroxyl group at position 6 and methoxy substitution.
  • Comparison : The pyridine moiety introduces basicity and π-stacking capability. The isopropyl group enhances steric bulk, which may hinder binding in catalytic sites compared to the simpler pyrazole in the target compound .
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde
  • Structure : Imidazole at position 2 and nitro group at position 4.
  • Comparison : The nitro group is strongly electron-withdrawing, increasing electrophilicity of the aldehyde. Imidazole, with two nitrogen atoms, offers distinct coordination behavior compared to pyrazole .

Biological Activity

2-Hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure and Properties

This compound is characterized by its benzaldehyde moiety substituted with a hydroxyl group and a pyrazole ring. The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in drug design.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), showing significant inhibition of cell proliferation. The compound's mechanism involves inducing apoptosis and autophagy in cancer cells, as evidenced by IC50 values ranging from 0.28 µM to 0.74 mg/mL across different studies .

Antimicrobial Activity

The compound also displays antimicrobial properties , with studies reporting its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has shown promising results against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Autophagy Activation : It promotes autophagy, which helps eliminate damaged cells and supports cellular homeostasis.
  • Antioxidant Properties : The hydroxyl group contributes to its antioxidant capacity, reducing oxidative stress within cells .

Research Findings and Case Studies

StudyFindingsCell LinesIC50 Values
Zheng et al. (2022)Significant anticancer activityA5490.28 µM
Abdel-Aziz et al. (2022)Induced apoptosis in HepG2HepG20.74 mg/mL
Inceler et al. (2022)Antimicrobial effects against E. coliE. coli-
Koca et al. (2022)Anti-inflammatory activity observedVarious-

Q & A

Basic: What are the primary synthetic routes for 2-hydroxy-5-(1H-pyrazol-1-yl)benzaldehyde?

Methodological Answer:
The synthesis typically involves functionalization of a benzaldehyde core with a pyrazole moiety. Key approaches include:

  • Duff Reaction : Utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid to introduce formyl groups to phenolic substrates. For example, a related compound, 2-hydroxy-5-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, was synthesized via this method .
  • Nucleophilic Substitution : Reacting halogenated benzaldehydes with pyrazole derivatives under basic conditions. Sodium bicarbonate (4 eq.) and solvents like 1-methyl-2-pyrrolidinone (NMP) are common, as seen in the synthesis of analogous pyrazole-benzaldehyde hybrids .
  • Vilsmeier-Haack Reaction : Used for introducing aldehyde groups to pyrazole systems. While not directly reported for this compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using this method, suggesting adaptability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1660–1680 cm⁻¹, phenolic O-H at ~3300 cm⁻¹). For example, ((E)-2-hydroxy-5-((vinylphenyl)diazonyl)benzaldehyde showed distinct peaks for aldehyde carbonyl and aromatic C=C bonds .
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyrazole protons at δ 7.5–8.5 ppm). ¹³C NMR resolves carbonyl carbons (δ ~190–200 ppm) and aromatic/pyrazole carbons .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for azo-azomethine derivatives confirmed molecular ions matching theoretical values) .

Advanced: How can reaction conditions be optimized to suppress side products in pyrazole-benzaldehyde coupling?

Methodological Answer:

  • Catalyst Selection : Sodium iodide (0.05 eq.) enhances nucleophilic substitution efficiency by generating in situ iodide ions, reducing competing elimination pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., NMP, DMF) stabilize intermediates and improve reaction homogeneity. For example, NMP was critical in achieving >90% yield for a pyridinylmethoxybenzaldehyde derivative .
  • Temperature Control : Maintaining 80–100°C prevents thermal degradation of aldehyde groups while ensuring sufficient reactivity. Lower temperatures (e.g., 50°C) may lead to incomplete coupling .

Advanced: How do steric and electronic factors influence the reactivity of the pyrazole moiety in further functionalization?

Methodological Answer:

  • Steric Hindrance : Bulky substituents on the pyrazole nitrogen (e.g., isopropyl groups) can slow down electrophilic aromatic substitution. For instance, 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine derivatives required longer reaction times for methoxybenzaldehyde coupling .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzaldehyde ring activate the aldehyde toward nucleophilic attack, as seen in 2-hydroxy-5-(trifluoromethoxy)benzaldehyde derivatives .
  • Substitution Position : Para-substitution on benzaldehyde enhances conjugation with the pyrazole ring, stabilizing intermediates and improving yields compared to ortho-substitution .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

  • SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines bond lengths and angles. For example, SHELX was pivotal in resolving ambiguities in pyrimidine-pyrazole hybrids by confirming dihedral angles between aromatic systems .
  • Data Validation : Discrepancies in NMR/FT-IR vs. crystallographic data (e.g., unexpected tautomerism) are resolved by comparing experimental unit cell parameters with computational models (DFT). A study on pyrazole-thiazole hybrids used this approach to validate keto-enol equilibria .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Although no specific GHS classification exists for this compound, related benzaldehydes (e.g., 2-hydroxy-5-(trifluoromethoxy)benzaldehyde) require precautions against skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE and work in a fume hood .
  • Storage : Store under inert atmosphere (N₂/Ar) at room temperature to prevent aldehyde oxidation. Avoid exposure to light and moisture .

Advanced: How can computational methods predict the compound’s applicability in coordination chemistry?

Methodological Answer:

  • DFT Calculations : Predict binding sites by analyzing frontier molecular orbitals (FMOs). The aldehyde oxygen and pyrazole nitrogen are likely donor atoms, as seen in metal-imprinted microspheres using similar ligands .
  • Molecular Docking : Screens for potential biological activity by simulating interactions with protein targets. A study on benzimidazole-pyrazole hybrids used AutoDock to identify binding poses with kinase enzymes .

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